3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile is an organic compound belonging to the oxirane family It is characterized by the presence of an oxirane ring, a nitrile group, and a methyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile typically involves the reaction of 3-methylphenylacetonitrile with an appropriate epoxidizing agent. One common method is the use of peracids, such as m-chloroperoxybenzoic acid, under controlled conditions to achieve the epoxidation of the nitrile compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, amines, or thiols under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of β-substituted nitriles or alcohols.
Scientific Research Applications
3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile involves its reactivity due to the strained oxirane ring and the electrophilic nitrile group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The nitrile group can participate in various transformations, including reduction and substitution, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
- 3-Methyl-3-phenyl-oxiranecarbonitrile
- 3-Methyl-3-(4-methylphenyl)oxirane-2-carbaldehyde
- Methyl 3-(3-methylphenyl)oxirane-2-carboxylate
Comparison: 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile is unique due to the presence of both a methyl-substituted phenyl group and a nitrile group, which confer distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-3-(3-methylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-4-3-5-9(6-8)11(2)10(7-12)13-11/h3-6,10H,1-2H3 |
InChI Key |
LPDYHYAZWYZIFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(C(O2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.